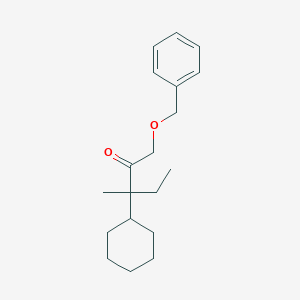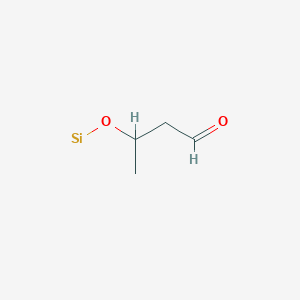![molecular formula C9H9NO2S B14189055 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one CAS No. 861397-51-5](/img/structure/B14189055.png)
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one is a heterocyclic compound that features a fused ring system combining a thieno and pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminothiophene-3-carboxylate with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding dihydro derivatives.
科学的研究の応用
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
作用機序
The mechanism of action of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
類似化合物との比較
Similar Compounds
Thieno[3,2-b]pyridine: Lacks the ethoxy group but shares the core structure.
Ethoxypyridine: Contains the ethoxy group but lacks the fused thieno ring.
Thieno[2,3-b]pyridine: A different isomer with the thieno ring fused at a different position.
Uniqueness
5-Ethoxythieno[3,2-b]pyridin-7(4H)-one is unique due to the presence of both the ethoxy group and the specific fusion of the thieno and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
861397-51-5 |
|---|---|
分子式 |
C9H9NO2S |
分子量 |
195.24 g/mol |
IUPAC名 |
5-ethoxy-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-8-5-7(11)9-6(10-8)3-4-13-9/h3-5H,2H2,1H3,(H,10,11) |
InChIキー |
QYSHRLRDJCCAPW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=O)C2=C(N1)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)


![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)


![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)

